MLS1547

Vue d'ensemble

Description

MLS1547 est un agoniste du récepteur de la dopamine D2 à biais de protéine G, hautement efficace. Il est connu pour sa capacité à stimuler la signalisation médiée par la protéine G du récepteur de la dopamine D2 et à agir comme un antagoniste pour le recrutement de la β-arrestine stimulé par la dopamine au récepteur de la dopamine D2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MLS1547 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et impliquent souvent l'utilisation de réactifs et de catalyseurs spécialisés pour obtenir une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la cohérence et l'efficacité. Le processus comprend des mesures rigoureuses de contrôle qualité pour maintenir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

MLS1547 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des températures et des pressions contrôlées pour garantir des résultats optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du this compound .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation à biais de protéine G.

Biologie : Étudié pour son rôle dans la modulation de l'activité des récepteurs de la dopamine.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de troubles neurologiques tels que la maladie de Parkinson et la schizophrénie.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le récepteur de la dopamine D2, ce qui conduit à une signalisation médiée par la protéine G. Cette activation entraîne divers effets en aval, notamment la modulation de la libération de neurotransmetteurs et la régulation de l'activité neuronale. Le composé agit également comme un antagoniste pour le recrutement de la β-arrestine stimulé par la dopamine, influençant davantage les voies de signalisation des récepteurs de la dopamine .

Applications De Recherche Scientifique

Biased Agonism

MLS1547 is characterized by its ability to activate G protein-mediated signaling pathways without promoting β-arrestin recruitment. This biased signaling is significant because it can lead to therapeutic effects with potentially fewer side effects compared to traditional agonists that activate both pathways. Studies have shown that this compound effectively inhibits cAMP accumulation while failing to induce D2 receptor internalization, a process mediated by β-arrestin .

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound has identified crucial molecular features that contribute to its biased signaling properties. The compound's hydrophobic moiety and specific interactions with receptor residues are critical for maintaining its G protein bias. Analog studies have demonstrated that modifications to the chlorine atom or the piperazine moiety can significantly alter the compound's efficacy and bias .

Dopamine Receptor Research

This compound has been extensively studied in the context of dopamine receptor signaling. Its unique properties make it a valuable tool for understanding the role of D2 receptors in various neurological conditions, including schizophrenia and Parkinson's disease. By selectively activating G protein pathways, this compound may offer insights into developing treatments that minimize unwanted side effects associated with β-arrestin recruitment .

Potential Therapeutic Uses

Given its biased agonist profile, this compound holds promise for therapeutic applications where modulation of dopamine signaling is desired without triggering β-arrestin-mediated effects. This could be particularly relevant in conditions like addiction, where traditional dopamine agonists may exacerbate symptoms due to their broader activation profiles .

Table 1: Summary of Key Findings on this compound

Table 2: Structure-Activity Relationships of this compound Analogues

| Analogue | Modification | G Protein Activity | β-Arrestin Recruitment |

|---|---|---|---|

| This compound | N/A | High | None |

| Analogue A | Chlorine removed | Increased | Moderate |

| Analogue B | Bromine substitution | Maintained | Low |

Case Study 1: In Vitro Studies on D2 Receptor Signaling

In a series of experiments using HEK293 cells, researchers evaluated the effects of this compound on D2 receptor signaling. The results indicated that while this compound effectively activated G protein signaling pathways, it did not induce significant receptor internalization compared to traditional agonists like dopamine. This study highlights the potential for using this compound in research focused on selective receptor modulation .

Case Study 2: Therapeutic Implications in Schizophrenia

A recent study explored the application of this compound in models of schizophrenia. By selectively activating G protein pathways, this compound demonstrated potential benefits in alleviating symptoms without triggering adverse effects typically associated with β-arrestin recruitment. These findings suggest that compounds like this compound could lead to new treatment strategies for managing schizophrenia .

Mécanisme D'action

MLS1547 exerts its effects by selectively activating the dopamine D2 receptor, leading to G protein-mediated signaling. This activation results in various downstream effects, including modulation of neurotransmitter release and regulation of neuronal activity. The compound also acts as an antagonist for dopamine-stimulated β-arrestin recruitment, further influencing dopamine receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- MLS000051547

- MLS 1547

- MLS-1547

Unicité

MLS1547 est unique en raison de sa grande efficacité en tant qu'agoniste du récepteur de la dopamine D2 à biais de protéine G. Il possède une capacité distincte à stimuler la signalisation médiée par la protéine G tout en antagonisant le recrutement de la β-arrestine, ce qui en fait un outil précieux pour étudier les voies de signalisation biaisées et développer des thérapies ciblées .

Activité Biologique

MLS1547 is a compound recognized for its selective action as a G protein-biased agonist of the dopamine D2 receptor (D2R). This article delves into the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

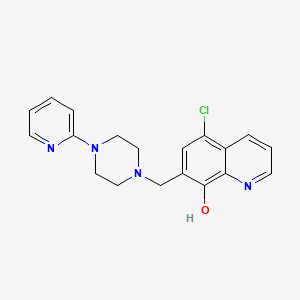

Overview of this compound

This compound (5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) is notable for its ability to activate G protein-mediated signaling while exhibiting minimal recruitment of β-arrestin. This functional selectivity positions this compound as a significant compound in understanding D2R signaling pathways, particularly in therapeutic contexts such as neuropsychiatric disorders.

The mechanism by which this compound exerts its effects involves:

- G Protein Activation : this compound effectively inhibits cAMP production through G protein signaling pathways, demonstrating high efficacy in this regard.

- β-Arrestin Recruitment : Unlike traditional agonists, this compound shows limited ability to recruit β-arrestin, indicating a bias towards G protein signaling over β-arrestin-mediated pathways. This was validated through various in vitro assays and primary neuronal models .

Structure-Activity Relationships (SAR)

Research has established key structural features that influence the activity of this compound:

- Hydrophobic Moiety : The compound's hydrophobic region interacts with specific residues within the D2R, crucial for G protein-biased signaling.

- Aromatic Groups : The presence of two aromatic groups and a positively charged nitrogen atom is essential for maintaining agonist efficacy and signaling bias .

The following table summarizes the SAR findings related to this compound and its analogs:

| Compound | G Protein Activity (EC50) | β-Arrestin Recruitment (Emax) |

|---|---|---|

| This compound | 1.2 μM | Minimal |

| Analog A | 0.64 nM | 50% |

| Analog B | >100 μM | 13% |

| Analog C | 15 nM | 76% |

In Vitro Studies

In a study comparing the effects of various D2R ligands, including this compound, it was found that:

- Cell Proliferation : this compound significantly inhibited cell proliferation in MMQ cells (a pituitary cell line) when treated at concentrations of 100 nM, comparable to other D2R agonists like cabergoline .

- Prolactin Secretion : The compound also reduced prolactin levels in cultured cells, indicating its potential role in managing hyperprolactinemia .

In Vivo Implications

Further investigations into the biased signaling properties of this compound have shown that:

- In primary striatal neurons, the biased signaling observed in heterologous systems was replicated, suggesting that the compound may retain its functional selectivity in more physiologically relevant environments .

Discussion

The implications of using biased agonists like this compound are profound. By selectively activating G protein pathways while avoiding β-arrestin recruitment, these compounds may offer therapeutic advantages with reduced side effects typically associated with non-selective agonists.

Propriétés

IUPAC Name |

5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJNANYABTIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.